2,2-Diethyl-1,3-propanediol bis(ethylcarbamate)
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Overview
Description
2,2-Diethyl-1,3-propanediol bis(ethylcarbamate) is an organic compound with the molecular formula C₁₁H₂₂N₂O₄ It is a derivative of 2,2-diethyl-1,3-propanediol, where both hydroxyl groups are replaced by ethylcarbamate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-1,3-propanediol bis(ethylcarbamate) typically involves the reaction of 2,2-diethyl-1,3-propanediol with ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate groups. The reaction can be represented as follows:
C7H16O2+2C3H5NO→C11H22N2O4
Industrial Production Methods
In an industrial setting, the production of 2,2-Diethyl-1,3-propanediol bis(ethylcarbamate) may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2-Diethyl-1,3-propanediol bis(ethylcarbamate) can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 2,2-diethyl-1,3-propanediol and ethylcarbamic acid.
Oxidation: Oxidative reactions can lead to the formation of corresponding carbonyl compounds.
Substitution: The ethylcarbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Substitution: Nucleophilic reagents can be used for substitution reactions.
Major Products
Hydrolysis: 2,2-diethyl-1,3-propanediol and ethylcarbamic acid.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2-Diethyl-1,3-propanediol bis(ethylcarbamate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Diethyl-1,3-propanediol bis(ethylcarbamate) involves its interaction with specific molecular targets. The ethylcarbamate groups can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Diethyl-1,3-propanediol: The parent compound with hydroxyl groups instead of ethylcarbamate groups.
2,2-Dimethyl-1,3-propanediol: A similar compound with methyl groups instead of ethyl groups.
2,2-Diethylpropane-1,3-diol: Another derivative with different functional groups.
Uniqueness
2,2-Diethyl-1,3-propanediol bis(ethylcarbamate) is unique due to the presence of ethylcarbamate groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s solubility, reactivity, and potential biological activity compared to its analogs.
Conclusion
2,2-Diethyl-1,3-propanediol bis(ethylcarbamate) is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex molecules and a subject of interest in biological and medicinal research.
Properties
CAS No. |
25648-87-7 |
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Molecular Formula |
C13H26N2O4 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
[2-ethyl-2-(ethylcarbamoyloxymethyl)butyl] N-ethylcarbamate |
InChI |
InChI=1S/C13H26N2O4/c1-5-13(6-2,9-18-11(16)14-7-3)10-19-12(17)15-8-4/h5-10H2,1-4H3,(H,14,16)(H,15,17) |
InChI Key |
ZEAMUSTYAYFLDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(COC(=O)NCC)COC(=O)NCC |
Origin of Product |
United States |
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